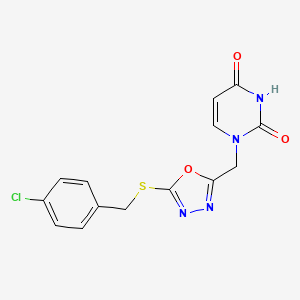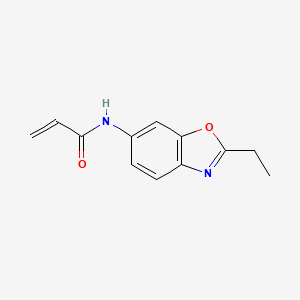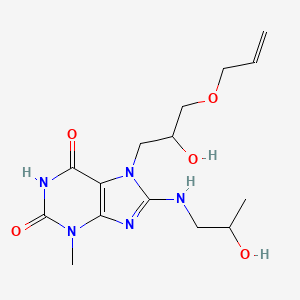
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(allyloxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound often used in various scientific research fields due to its unique chemical structure and diverse properties. This compound falls under the purine derivatives category, known for their significant role in biological systems and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a series of organic reactions, starting with the appropriate purine precursor. Key steps often include alkylation, aminolysis, and hydroxyalkylation reactions. Precise reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: : Industrially, the synthesis is scaled up using continuous flow techniques and optimized reaction conditions to ensure consistent quality and efficiency. Advanced purification methods like crystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions using agents like potassium permanganate.
Reduction: : Reduction reactions with agents like sodium borohydride can modify its functional groups.
Substitution: : Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions: : Reactions involving this compound often use reagents such as hydrochloric acid, sodium hydroxide, and organic solvents like ethanol. Conditions vary depending on the desired transformation, with reaction temperatures ranging from ambient to elevated levels.
Major Products Formed: : The major products depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while substitution can lead to halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It is used as a building block in organic synthesis, facilitating the creation of complex molecules for further studies. Biology : Studies involving its interaction with enzymes and nucleic acids, exploring potential biological activities. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Utilized in the development of new materials and pharmaceuticals, demonstrating its versatility.
Wirkmechanismus
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of cellular events, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other purine derivatives, this compound's unique hydroxypropyl and amino substituents confer distinct chemical and biological properties. Similar compounds include:
3-methyl-1H-purine-2,6(3H,7H)-dione
7-allyloxy-3-methyl-1H-purine
8-(2-hydroxypropyl)amino-3-methyl-1H-purine-2,6(3H,7H)-dione
Its uniqueness lies in its dual hydroxypropyl groups, enhancing its reactivity and biological activity, making it a valuable subject of study.
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O5/c1-4-5-25-8-10(22)7-20-11-12(17-14(20)16-6-9(2)21)19(3)15(24)18-13(11)23/h4,9-10,21-22H,1,5-8H2,2-3H3,(H,16,17)(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMYOQTSDGWNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COCC=C)O)C(=O)NC(=O)N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
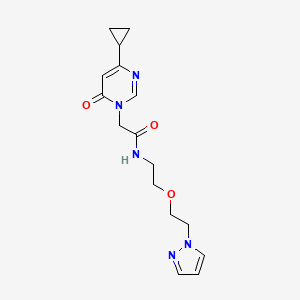

![N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2405145.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)
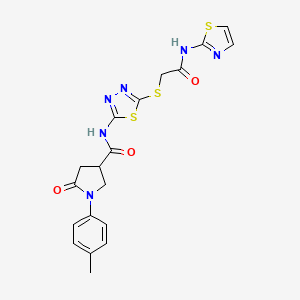
![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
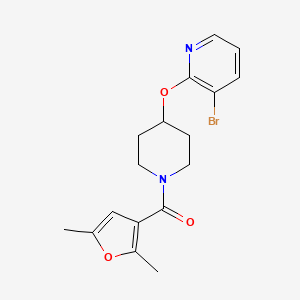
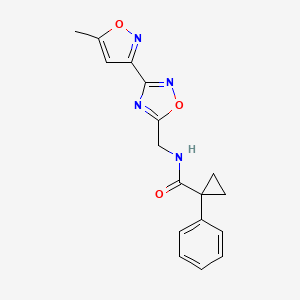
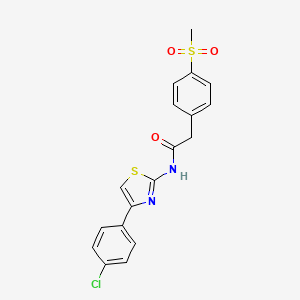
![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)
